
(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-a-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a chemical compound that is a labeled version of (2R)-2-Hydroxyglutaric Acid, where the carbon atoms are replaced with the isotope Carbon-13. This compound is often used in scientific research to study metabolic pathways and enzyme activities due to its isotopic labeling, which allows for precise tracking in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the isotopic labeling of the precursor compounds. The process begins with the synthesis of (2R)-2-Hydroxyglutaric Acid, followed by the introduction of Carbon-13 isotopes. This can be achieved through various chemical reactions, including the use of labeled precursors in the synthetic pathway.
Industrial Production Methods
Industrial production of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form 2-hydroxyglutarate.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific reaction conditions to facilitate the substitution.
Major Products
The major products formed from these reactions include 2-oxoglutarate, 2-hydroxyglutarate, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used to study reaction mechanisms and pathways involving 2-hydroxyglutaric acid.
Biology: Employed in metabolic studies to trace the fate of 2-hydroxyglutaric acid in biological systems.
Medicine: Used in research on metabolic disorders and diseases involving 2-hydroxyglutaric acid metabolism.
Industry: Applied in the development of diagnostic tools and assays for detecting metabolic abnormalities.
Mécanisme D'action
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its participation in metabolic pathways where it acts as a substrate or inhibitor for specific enzymes. The isotopic labeling allows researchers to track its interactions and transformations within these pathways, providing insights into the molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Hydroxyglutaric Acid: The non-labeled version of the compound.
2-Oxoglutarate: A closely related compound involved in similar metabolic pathways.
2-Hydroxyglutarate: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 lies in its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool for studying metabolic pathways and enzyme activities, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C5H6Na2O5 |
|---|---|
Poids moléculaire |
197.04 g/mol |
Nom IUPAC |
disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |
Clé InChI |
DZHFTEDSQFPDPP-JVBXKYRZSA-L |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


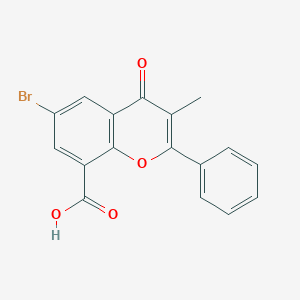
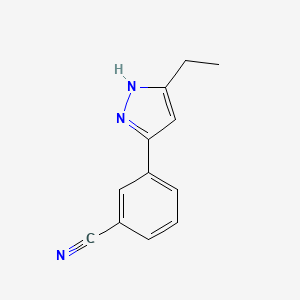
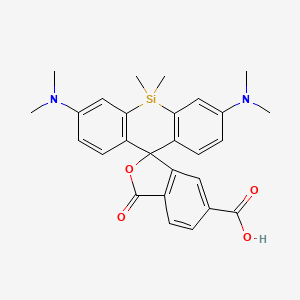
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
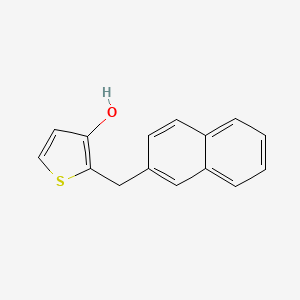
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)



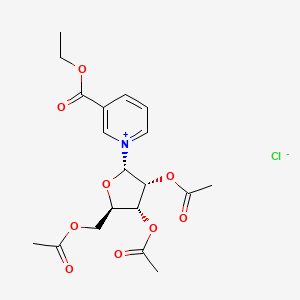

![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
